N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Core: Starting with a suitable indole precursor, functionalization at the 2-position can be achieved through various methods such as Vilsmeier-Haack reaction or Friedel-Crafts acylation.
Attachment of Furan and Thiophene Groups: The furan-3-ylmethyl and thiophen-2-ylmethyl groups can be introduced via nucleophilic substitution reactions using appropriate halogenated derivatives.
Amide Bond Formation: The final step involves the formation of the carboxamide bond, typically through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under suitable conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced at specific sites, such as the carboxamide group, using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases or acids.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids or ketones, while reduction could lead to alcohols or amines.
Scientific Research Applications
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide would depend on its specific interactions with biological targets. Typically, such compounds might interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-1H-indole-2-carboxamide
- N-(pyridin-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide
Uniqueness
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide might exhibit unique properties due to the specific positioning of the furan and thiophene rings, which could influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-19(18-10-15-4-1-2-6-17(15)20-18)21(11-14-7-8-23-13-14)12-16-5-3-9-24-16/h1-10,13,20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLOOOAPTNEOTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)N(CC3=COC=C3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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